![molecular formula C20H24FN3O6S B563876 Danofloxacin-d3 Mesylate CAS No. 1217860-94-0](/img/structure/B563876.png)
Danofloxacin-d3 Mesylate
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Overview
Description
Danofloxacin-d3 Mesylate is a labelled fluorinated quinolone antibacterial . It is a synthetic fluoroquinolone antimicrobial agent . The non-proprietary designation for Danofloxacin-d3 Mesylate is (1S)-1cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolone carboxylic acid monomethanesulfonate .
Synthesis Analysis
Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The optimal preparation condition confirmed by orthogonal experiment was as follows: EPC-CH ratio was 3:2 and 2.6% SA was added to gain the positive electricity; drug-lipoid was 2:5, the concentration of ammonium sulfate was 250 mmol·L−1, water-oil ratio was 1:5, and they were incubated at 35°C for 15 min .Molecular Structure Analysis
The molecular formula of Danofloxacin-d3 Mesylate is C20H24FN3O6S . The molecular weight is 453.48 .Chemical Reactions Analysis
A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin and sarafloxacin in honey .Physical And Chemical Properties Analysis
The empirical formula of Danofloxacin-d3 Mesylate is C19H20FN3O3•CH3SO3H and the molecular weight is 453.49 . The chemical structure of danofloxacin mesylate is provided .Scientific Research Applications
Synthetic Biology Research and Development
Danofloxacin-d3 Mesylate: is mentioned in the context of facilitating synthetic biology research and development. This suggests its use in creating or modifying biological entities or processes for specific purposes .
Certified Reference Material
It is also available as a certified reference material for data analysis, indicating its application in ensuring the accuracy and reliability of analytical measurements in infectious disease research .
Drug Formulation and Stability Evaluation
Another application involves the preparation and evaluation of danofloxacin mesylate gelatin microspheres for drug delivery, where factors like particle size, morphology, drug content, and stability are assessed .
Mechanism of Action
Target of Action
Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of Danofloxacin-d3 Mesylate are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Danofloxacin-d3 Mesylate interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by Danofloxacin-d3 Mesylate affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .
Pharmacokinetics
Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .
Result of Action
The result of Danofloxacin-d3 Mesylate’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.
Action Environment
The action of Danofloxacin-d3 Mesylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of Danofloxacin-d3 Mesylate through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-MIJXDKMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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